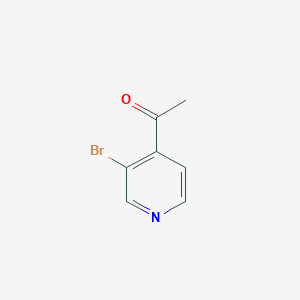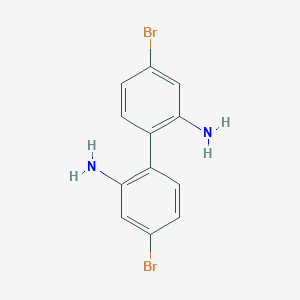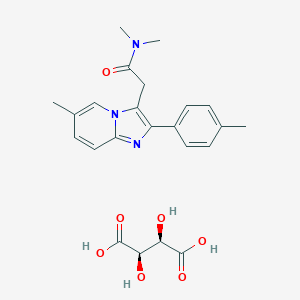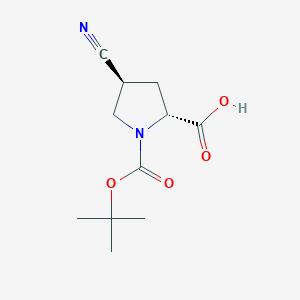![molecular formula C9H9N3S B183593 N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 62638-71-5](/img/structure/B183593.png)
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that offers a wide range of possibilities for drug design and development.
Wirkmechanismus
The mechanism of action of N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and physiological effects:
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine. One potential direction is the design and synthesis of analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action and potential side effects of this compound. Finally, clinical trials are needed to evaluate its efficacy and safety in humans.
In conclusion, N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a promising compound with potential therapeutic applications in various areas of medicine. Its unique chemical structure and potent biological activity make it an attractive target for drug design and development. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to evaluate its efficacy and safety in humans.
Synthesemethoden
The synthesis of N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with propargyl bromide and thioacetamide in the presence of a base such as potassium carbonate. This method yields the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antitumor activity in various cancer cell lines. Additionally, it has been found to possess antifungal, antibacterial, and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
62638-71-5 |
|---|---|
Produktname |
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine |
Molekularformel |
C9H9N3S |
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
N-prop-2-enyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-5-11-9-12-7-4-3-6-10-8(7)13-9/h2-4,6H,1,5H2,(H,11,12) |
InChI-Schlüssel |
IXTJOYDSPOCTSV-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC2=C(S1)N=CC=C2 |
Kanonische SMILES |
C=CCNC1=NC2=C(S1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)





